

Application Note: Quantification of Bictegravir in Cerebrospinal Fluid by UHPLC-MS/MS

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Compound of Interest

Compound Name: *Bictegravir-d5*

Cat. No.: *B15622781*

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Introduction

Bictegravir (BIC) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] As part of the central nervous system (CNS), the cerebrospinal fluid (CSF) is a critical compartment for assessing the penetration and efficacy of antiretroviral drugs. Monitoring bictegravir concentrations in CSF is essential for pharmacokinetic and pharmacodynamic studies, particularly in the context of CNS HIV reservoirs. This application note describes a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the sensitive and accurate quantification of total and unbound bictegravir in human CSF using a stable isotope-labeled internal standard, **Bictegravir-d5**.

Principle

This method involves the extraction of bictegravir and the internal standard (**Bictegravir-d5**) from human CSF by protein precipitation. For the determination of unbound bictegravir, an ultrafiltration step is performed prior to extraction. The extracted samples are then analyzed by UHPLC-MS/MS in positive ion electrospray ionization mode. Quantification is achieved by comparing the peak area ratio of bictegravir to its deuterated internal standard.

Materials and Reagents

- Bictegravir reference standard

- **Bictegravir-d5** (internal standard)
- LC-MS grade acetonitrile
- LC-MS grade methanol
- LC-MS grade water
- Formic acid ($\geq 98\%$)
- Blank human cerebrospinal fluid

Equipment

- UHPLC system (e.g., Waters Acquity UPLC or equivalent)
- Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or equivalent)
- Analytical balance
- Microcentrifuge
- Ultrafiltration devices (e.g., Centrifree® devices)
- Calibrated pipettes and sterile, non-pyrogenic polypropylene tubes

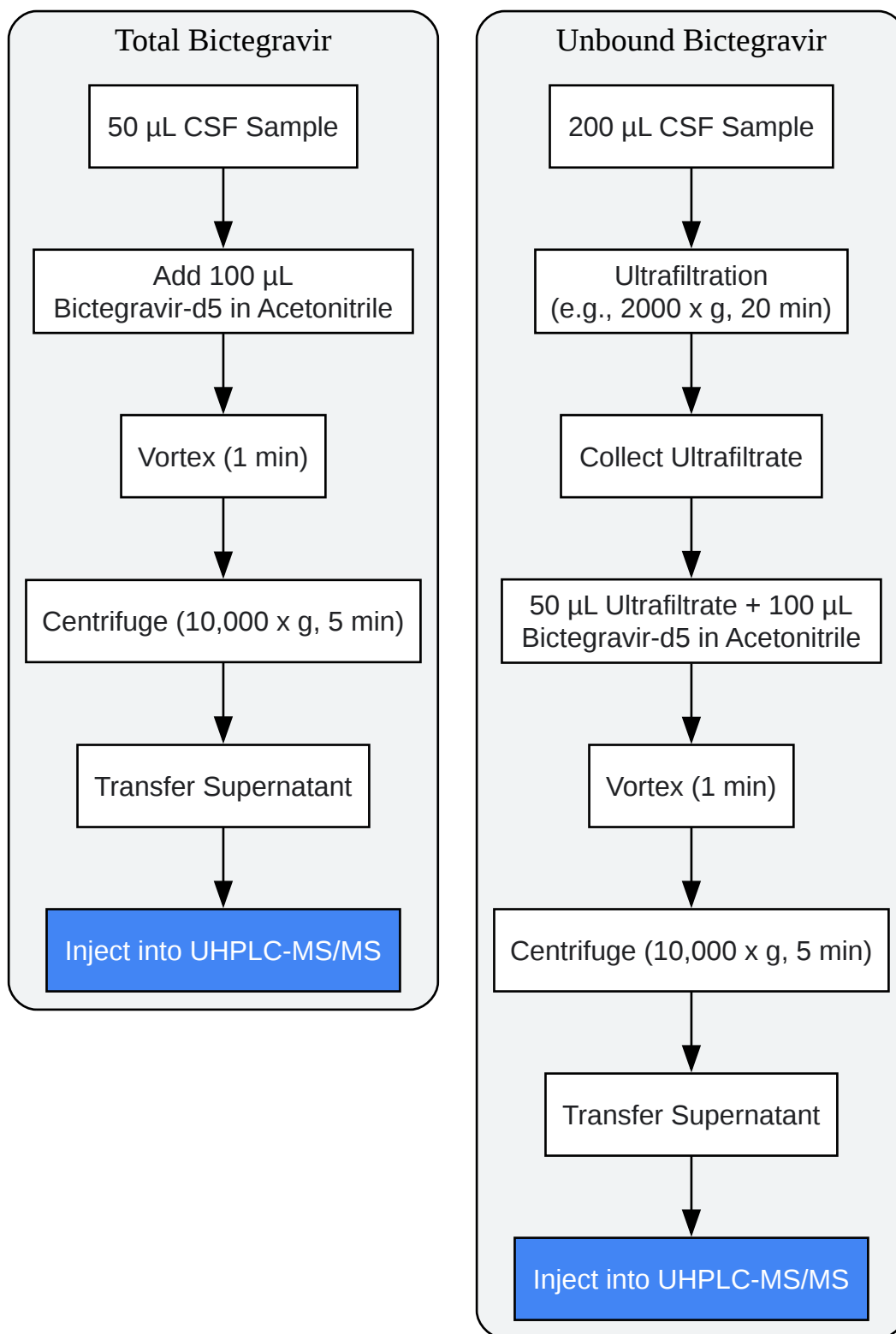
Experimental Protocols

Preparation of Stock Solutions and Standards

- **Primary Stock Solutions:** Prepare individual stock solutions of bictegravir and **bictegravir-d5** in methanol at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare serial dilutions of the bictegravir stock solution in a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
- **Internal Standard Working Solution:** Dilute the **bictegravir-d5** stock solution with 50:50 acetonitrile/water to achieve a final concentration of 100 ng/mL.

Sample Preparation

The following diagram illustrates the workflow for sample preparation:



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Figure 1. Sample preparation workflow for total and unbound bicittegravir.

For Total Bicittegravir:

- Pipette 50 µL of CSF sample, calibration standard, or QC sample into a microcentrifuge tube.
- Add 100 µL of the internal standard working solution (in acetonitrile).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

For Unbound Bicittegravir:

- Perform an ultrafiltration step on the CSF samples according to the device manufacturer's instructions.
- Follow the same protein precipitation procedure as for total bicittegravir, using 50 µL of the resulting ultrafiltrate.

UHPLC-MS/MS Analysis

The analytical method is based on a validated procedure for bicittegravir in CSF.^[1]

UHPLC Conditions:

Parameter	Value
Column	Acquity® UPLC® BEH™ C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase	Isocratic: 20:80 (v/v) water with 0.1% formic acid / acetonitrile with 0.1% formic acid
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	450 °C
MRM Transitions	See Table 1

Table 1. Mass Spectrometry MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Bictegravir	450.2	289.2 / 145.4
Bictegravir-d5	455.2 (projected)	289.2 (projected)

Note: The MRM transitions for **Bictegravir-d5** are projected and should be optimized empirically. A similar internal standard, Bictegravir-¹⁵N d₂, utilizes the transition 453.2 → 289.2.

[1]

Method Validation Summary

The method was validated based on established guidelines for bioanalytical method validation. The following tables summarize the performance characteristics.

Table 2. Calibration Curve for Bictegrovir in CSF

Parameter	Result
Linearity Range	0.107 - 26.75 µg/L
Regression Model	Linear, weighted 1/x ²
Correlation Coefficient (r ²)	>0.99

Table 3. Accuracy and Precision

QC Level	Concentration (µg/L)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%Bias)
LLOQ	0.107	≤15%	≤15%	±15%
Low QC	~0.3	≤15%	≤15%	±15%
Mid QC	~10	≤15%	≤15%	±15%
High QC	~20	≤15%	≤15%	±15%

Data presented are representative based on published validation data for a similar assay.[\[1\]](#)

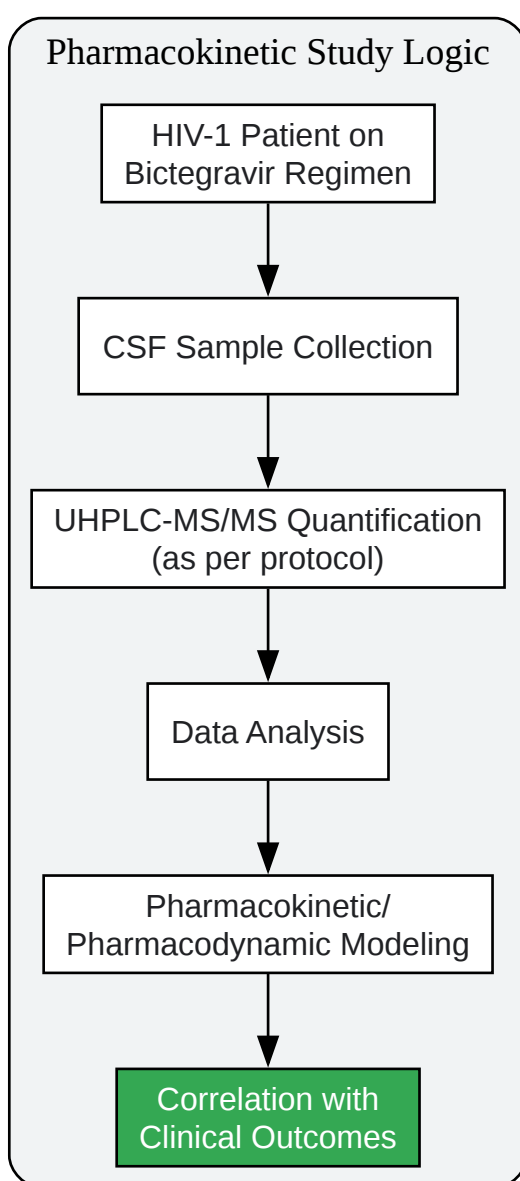
Table 4. Recovery and Matrix Effect

Parameter	Result
Mean Extraction Recovery	99.8 - 105.1%
Normalized Matrix Factor	97.4 - 102.5%

Application to Clinical Samples

This method has been successfully applied to determine bicitegravir concentrations in CSF from HIV-1-infected patients. In one study, the median unbound bicitegravir concentration in CSF was found to be 4.4 ng/mL (range: 1.6-9.6 ng/mL).^{[2][3][4]} Another study reported a linearity range for total and unbound bicitegravir in CSF of 0.107-26.75 µg/L.^[1]

The following diagram illustrates the logical relationship in pharmacokinetic studies using this method:



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Figure 2. Logical workflow for clinical application.

Conclusion

The described UHPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of total and unbound bicitegravir in cerebrospinal fluid. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This application note provides the necessary protocols and performance characteristics to implement this method in a research or clinical laboratory setting for pharmacokinetic studies and therapeutic drug monitoring of bicitegravir in the CNS.

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